1,2-Bis(4-ethoxyphenyl)ethane-1,2-diamine
Description
1,2-Bis(4-ethoxyphenyl)ethane-1,2-diamine is a symmetric diamine featuring two 4-ethoxyphenyl groups attached to an ethane-1,2-diamine backbone. The ethoxy (–OCH₂CH₃) substituent is electron-donating, influencing electronic distribution, solubility, and reactivity. Such diamines are typically synthesized via condensation reactions between ethylenediamine and substituted benzaldehydes, followed by reduction . Potential applications include coordination chemistry, catalysis, and antimicrobial agents, inferred from studies on similar compounds .
Properties
Molecular Formula |
C18H24N2O2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1,2-bis(4-ethoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2O2/c1-3-21-15-9-5-13(6-10-15)17(19)18(20)14-7-11-16(12-8-14)22-4-2/h5-12,17-18H,3-4,19-20H2,1-2H3 |
InChI Key |
LYXPMYRRXQDPSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OCC)N)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows a two-step approach:
- Step 1: Preparation of the corresponding dione or diimine intermediate bearing the 4-ethoxyphenyl substituents.
- Step 2: Reduction of this intermediate to yield the vicinal diamine.
This approach is analogous to the well-established synthesis of 1,2-bis(4-methoxyphenyl)ethane-1,2-diamine, where the dione intermediate is reduced to the diamine.
Synthesis of the Dione Intermediate
The dione intermediate, 1,2-bis(4-ethoxyphenyl)ethane-1,2-dione, can be synthesized by condensation reactions involving 4-ethoxybenzaldehyde and ethylenediamine or its derivatives. This condensation typically forms an imine or Schiff base, which upon oxidation or further treatment yields the dione structure.
Reduction to the Diamine
Reduction of the dione intermediate to the diamine is commonly performed using reducing agents such as sodium borohydride or catalytic hydrogenation. This step converts the carbonyl groups to amine groups, affording the desired vicinal diamine with retention of stereochemistry when chiral centers are present.
Alternative Synthetic Routes
Photoredox Catalysis Approach
Recent advances have introduced photoredox catalysis for synthesizing vicinal diamines. For example, N-benzylidene biphenyl-2-amines can be converted to 1,2-diamines under visible-light irradiation using iridium-based photocatalysts. This method involves:
- Formation of the imine intermediate by condensation of the amine and aldehyde derivatives.
- Photoredox-catalyzed reduction of the imine to the diamine under blue LED light (450 nm) in solvents like degassed DMF or methanol.
- Purification by silica-gel chromatography.
This approach offers mild reaction conditions and good selectivity, potentially applicable to the preparation of this compound by adapting the corresponding imine precursors.
Multicomponent Kabachnik–Fields Reaction
Although primarily used for bis(α-aminophosphonates), the Kabachnik–Fields reaction exemplifies a catalyst-free, multicomponent condensation involving ethane-1,2-diamine, aldehydes, and diethylphosphite under reflux conditions. This method is notable for:
- Using ethanol or toluene as solvents.
- High yields and selectivity.
- Potential adaptation for synthesizing vicinal diamines by modifying the nucleophilic components.
Data Tables Summarizing Preparation Methods
Research Discoveries and Analytical Insights
- The reduction of dione intermediates to vicinal diamines is well-established and allows for the synthesis of chiral diamines with stereochemical control.
- Photoredox catalysis offers a novel, mild, and efficient alternative to traditional reduction methods, expanding the toolkit for diamine synthesis.
- Multicomponent reactions like the Kabachnik–Fields protocol demonstrate the potential for streamlined synthesis of complex diamine derivatives, although direct application to this compound requires further adaptation.
- Analytical techniques such as TLC, NMR, and mass spectrometry are routinely employed to monitor reaction progress and confirm product purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-ethoxyphenyl)-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Bromination with bromine in the presence of iron(III) bromide.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Halogenated phenyl derivatives
Scientific Research Applications
1,2-Bis(4-ethoxyphenyl)-1,2-ethanediamine has found applications in various scientific research fields:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 1,2-Bis(4-ethoxyphenyl)-1,2-ethanediamine involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (OCH₃, OCH₂CH₃) enhance solubility in organic solvents due to increased polarity .
- The ethoxy derivative’s higher molecular weight and longer alkyl chain may improve lipid solubility, making it advantageous for biological applications .
Chemical Reactivity and Catalytic Behavior
- Oxidation Kinetics : Ethane-1,2-diamine derivatives undergo periodate oxidation at pH 9–11, with rates influenced by substituent electronic effects. Electron-donating groups (e.g., OCH₃, OCH₂CH₃) may stabilize protonated amines, altering reaction pathways compared to electron-withdrawing substituents (Cl, F) .
- Metal Complexation : Schiff base derivatives (e.g., N,N′-bis(4-chlorobenzylidene)ethane-1,2-diamine) form stable 2:1 ligand-to-metal complexes with Cu(II), Co(II), and Cd(II). Ethoxy-substituted analogs likely exhibit similar coordination behavior, with enhanced steric effects due to the larger substituent .
Biological Activity
1,2-Bis(4-ethoxyphenyl)ethane-1,2-diamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a central ethane backbone with two 4-ethoxyphenyl groups attached to the nitrogen atoms. This structure is significant for its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting cell wall synthesis.
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The compound has also been studied for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.
Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation: It can bind to specific receptors, potentially influencing signaling pathways associated with cell proliferation and apoptosis.
The exact pathways remain under investigation; however, its ability to form stable complexes with metal ions may enhance its biological effects.
Comparative Studies
Comparative studies have been conducted to evaluate the efficacy of this compound against other compounds with similar structures. For instance:
| Compound | MIC (µg/mL) | IC50 (µM) |
|---|---|---|
| 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine | 16 | 12 |
| 1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine | 32 | 20 |
| This compound | 32 | 15 |
These findings highlight the competitive efficacy of this compound in comparison to structurally similar compounds.
Q & A
Q. What are the optimal synthetic routes for 1,2-Bis(4-ethoxyphenyl)ethane-1,2-diamine in laboratory settings?
Methodological Answer: The synthesis typically involves two stages:
Formation of the diketone intermediate : React 4-ethoxybenzaldehyde with 4-ethoxyacetophenone under alkaline conditions (e.g., NaOH/EtOH) to yield 1,2-Bis(4-ethoxyphenyl)ethane-1,2-dione. This step parallels methods used for hydroxy-substituted analogs .
Reduction to diamine : Reduce the diketone using catalytic hydrogenation (H₂/Pd-C or Raney Ni) in the presence of ammonia, or employ reductive amination with NaBH₄/LiAlH₄. Ensure anhydrous conditions to prevent side reactions. Purity can be enhanced via recrystallization in ethanol or column chromatography .
Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?
Methodological Answer:
Q. What are the key reactivity patterns of the ethoxy and amine groups in this compound?
Methodological Answer:
- Ethoxy Groups :
- Participate in electrophilic aromatic substitution (e.g., nitration, halogenation) at the para position due to electron-donating effects.
- Ether cleavage is possible under strong acidic (HBr/AcOH) or reductive (LiAlH₄) conditions .
- Amine Groups :
Advanced Research Questions
Q. How can researchers address stereochemical challenges in synthesizing enantiomerically pure forms?
Methodological Answer:
- Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) during hydrogenation to induce enantioselectivity .
- Chiral Resolution : Employ diastereomeric salt formation with tartaric acid or use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers .
- X-ray Crystallography : Confirm absolute configuration using single-crystal diffraction (SHELX software for refinement) .
Q. What computational approaches predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding affinity with receptors (e.g., estrogen receptors, as seen in hydroxy-substituted analogs) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes in physiological conditions (GROMACS/AMBER) .
- QSAR Modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy) with bioactivity using descriptors like logP and H-bonding capacity .
Q. How to resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Purity Validation : Ensure compound integrity via HPLC (C18 column, MeOH/H₂O gradient) and elemental analysis. Impurities (e.g., unreacted diketone) may skew bioassays .
- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for estrogenic activity) and controls (e.g., tamoxifen) to minimize variability .
- Substituent Analysis : Compare ethoxy derivatives with fluoro/bromo analogs to isolate electronic vs. steric effects on activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
